![molecular formula C2HBr2F B3131750 1,2-Dibromofluoroethylene CAS No. 358-98-5](/img/structure/B3131750.png)
1,2-Dibromofluoroethylene
Overview
Description
1,2-Dibromofluoroethylene (DBFE) is a halogenated organic compound with the molecular formula C2HBr2F . It has a molecular weight of 203.84 g/mol .
Molecular Structure Analysis
The molecular structure of DBFE includes two bromine atoms and one fluorine atom attached to a two-carbon backbone . The IUPAC name for DBFE is (E)-1,2-dibromo-1-fluoroethene .Physical And Chemical Properties Analysis
DBFE has a molecular weight of 203.84 g/mol . Other specific physical and chemical properties of DBFE are not detailed in the search results.Scientific Research Applications
Organic Synthesis
Enantioselective Bromocyclization of Difluoroalkenes : This strategy accesses RCF2Br-containing heterocycles through regio- and enantioselective bromocyclization of difluoroalkenes, enabled by chiral anion phase-transfer catalysis. The synthetic versatility of CF2Br intermediates is highlighted, showcasing the creation of enantioenriched α,α-difluoromethylene-containing products (Miller et al., 2020).
Catalytic Synthesis of CF2-Skipped 1,4-Diynes : An efficient method for synthesizing CF2-skipped 1,4-diynes through palladium-catalyzed cross-coupling has been developed. This method shows high functional group tolerance and broad substrate scope, leading to important difluorinated molecules relevant in medicinal chemistry (Guo et al., 2017).
Materials Science
Manufacture of Polymers : 1,1-Difluoroethylene is used in producing polyvinylidene fluoride, a thermal, chemical, and UV light–resistant agent. It serves as an anticorrosive agent and insulator, with primary exposure through inhalation (Thakore & Mehendale, 2014).
Polymer Synthesis and Characterization : New derivatives of poly-p-phenylene have been synthesized to bridge the gap between other polymeric materials, demonstrating suitability for blue-light-emitting materials in polymer light-emitting diodes (Setayesh et al., 2000).
Environmental and Sustainability Studies
Utilization of Trifluoromethane : This research focuses on converting trifluoromethane, a greenhouse gas from polytetrafluoroethylene manufacture, into valuable fluorinated compounds. It employs a flow reactor setup for direct and complete consumption of trifluoromethyl carbanion, demonstrating modern chemical research's drive for sustainability (Musio et al., 2018).
Groundwater Contamination from Leaded-Gasoline Additives : Research on the historical use of 1,2-dibromoethane in lead-based petroleum additives reveals its persistence as a contaminant in US public drinking water systems. This highlights the environmental impact and health concerns associated with its use (Falta et al., 2005).
properties
IUPAC Name |
(E)-1,2-dibromo-1-fluoroethene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F/c3-1-2(4)5/h1H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXQCIMTFGPTM-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Br)\Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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